molecular formula C10H18Cl2N2 B2631889 2,2-Dimethyl-3-(pyridin-2-yl)propan-1-amine dihydrochloride CAS No. 1439902-50-7

2,2-Dimethyl-3-(pyridin-2-yl)propan-1-amine dihydrochloride

Cat. No.: B2631889
CAS No.: 1439902-50-7
M. Wt: 237.17
InChI Key: DGZDVWQFUYCGKH-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(pyridin-2-yl)propan-1-amine dihydrochloride is an organic compound with the molecular formula C10H18Cl2N2. It is a derivative of pyridine and is often used in various chemical and pharmaceutical applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(pyridin-2-yl)propan-1-amine dihydrochloride typically involves the reaction of 2-pyridinecarboxaldehyde with 2-amino-2-methylpropane-1-ol under acidic conditions. The reaction is followed by the addition of hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

In industrial settings, the compound is produced through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pH to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(pyridin-2-yl)propan-1-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Dimethyl-3-(pyridin-2-yl)propan-1-amine dihydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(pyridin-2-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing enzyme activity and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-3-(pyridin-2-yl)propan-1-amine dihydrochloride is unique due to its specific structural configuration, which allows it to form stable coordination complexes with metal ions. This property makes it particularly useful in coordination chemistry and related applications .

Properties

IUPAC Name

2,2-dimethyl-3-pyridin-2-ylpropan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.2ClH/c1-10(2,8-11)7-9-5-3-4-6-12-9;;/h3-6H,7-8,11H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZDVWQFUYCGKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CC=N1)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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